5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a brominated derivative of tetrahydroisoquinoline, a compound known for its diverse biological activities. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 8th position on the tetrahydroisoquinoline core. It is often used in pharmaceutical research due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde under acidic conditions. Subsequent bromination and methoxylation steps are then employed to introduce the bromine and methoxy groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can help streamline the production process and improve yield.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of corresponding quinoline derivatives.
Reduction: Reduction can result in the formation of reduced isoquinoline derivatives.
Substitution: Substitution reactions can yield a variety of substituted tetrahydroisoquinolines, depending on the nucleophile used.
Scientific Research Applications
5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications across various fields:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in pharmaceutical research to develop new therapeutic agents.
Industry: The compound is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The bromine and methoxy groups on the tetrahydroisoquinoline core can influence the compound's binding affinity to receptors and enzymes, leading to various biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific structural features, which distinguish it from other tetrahydroisoquinoline derivatives. Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline: The parent compound without bromine and methoxy groups.
5-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacking the methoxy group.
8-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacking the bromine atom.
These compounds differ in their biological activities and applications, highlighting the importance of structural modifications in chemical research.
Properties
IUPAC Name |
5-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-13-10-3-2-9(11)7-4-5-12-6-8(7)10;/h2-3,12H,4-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNAYLIQZBXWGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CNCCC2=C(C=C1)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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